molecular formula C17H21N3O4 B2799795 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034605-50-8

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2799795
CAS No.: 2034605-50-8
M. Wt: 331.372
InChI Key: GTOVZCWBNOVFRB-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Antibacterial and Antifungal Research

  • Pyrazole-4-carboxamide derivatives have been explored for their promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, showcasing their potential as novel antibacterial agents. Further, these compounds have demonstrated cytotoxic activity against mammalian cell lines at non-toxic concentrations, indicating their suitability for antimicrobial therapy with minimal side effects (Palkar et al., 2017).

Herbicidal Activity and Agricultural Applications

  • Research on pyrazole-4-carboxamide derivatives has also identified compounds with significant herbicidal activity, offering new avenues for the development of agricultural chemicals. These compounds have shown effectiveness against various annual lowland weeds while exhibiting excellent crop safety, marking them as potential candidates for rice herbicide development (Ohno et al., 2004).

Exploration in Antifungal Leads Targeting Succinate Dehydrogenase

  • The pyrazole-4-carboxamide scaffold has been identified as a key structure in the development of agricultural fungicides targeting succinate dehydrogenase (SDH), with novel derivatives displaying excellent antifungal effects. This suggests a potential research pathway for the development of fungicides based on structural optimization of this scaffold (Wang et al., 2020).

Synthetic Pathways and Chemical Characterization

  • The synthesis and characterization of pyrazole and related derivatives, including their structural and spectral studies, form a critical foundation for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Bassyouni et al., 2012).

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-10-16(11(2)20(3)19-10)17(22)18-9-13(21)12-4-5-14-15(8-12)24-7-6-23-14/h4-5,8,13,21H,6-7,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOVZCWBNOVFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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